molecular formula C20H24N2O4 B11112034 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-ethylphenyl)ethanediamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-ethylphenyl)ethanediamide

Cat. No.: B11112034
M. Wt: 356.4 g/mol
InChI Key: IWHHOQAUENMNCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-DIMETHOXYPHENETHYL)-N-(4-ETHYLPHENYL)ETHANEDIAMIDE: is an organic compound that belongs to the class of amides It is characterized by the presence of two aromatic rings, one with methoxy groups and the other with an ethyl group, connected by an ethanediamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYPHENETHYL)-N-(4-ETHYLPHENYL)ETHANEDIAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 4-ethylbenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3,4-dimethoxyphenethylamine is reacted with 4-ethylbenzoyl chloride in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of N-(3,4-DIMETHOXYPHENETHYL)-N-(4-ETHYLPHENYL)ETHANEDIAMIDE may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYPHENETHYL)-N-(4-ETHYLPHENYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3,4-DIMETHOXYPHENETHYL)-N-(4-ETHYLPHENYL)ETHANEDIAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.

    Biological Studies: It is used in research to understand its interactions with biological systems and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYPHENETHYL)-N-(4-ETHYLPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-DIMETHOXYPHENETHYL)-N-(4-METHYLPHENYL)ETHANEDIAMIDE
  • N-(3,4-DIMETHOXYPHENETHYL)-N-(4-PROPYLPHENYL)ETHANEDIAMIDE
  • N-(3,4-DIMETHOXYPHENETHYL)-N-(4-BUTYLPHENYL)ETHANEDIAMIDE

Uniqueness

N-(3,4-DIMETHOXYPHENETHYL)-N-(4-ETHYLPHENYL)ETHANEDIAMIDE is unique due to the presence of both methoxy and ethyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties compared to similar compounds with different substituents.

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-ethylphenyl)oxamide

InChI

InChI=1S/C20H24N2O4/c1-4-14-5-8-16(9-6-14)22-20(24)19(23)21-12-11-15-7-10-17(25-2)18(13-15)26-3/h5-10,13H,4,11-12H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

IWHHOQAUENMNCJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.